Flindersine

Descripción general

Descripción

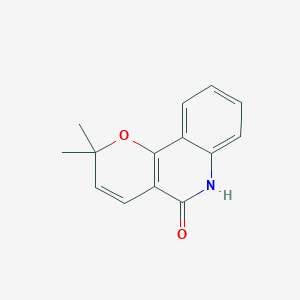

Flindersine is an oxacyclic organonitrogen heterocyclic compound with the molecular formula C₁₄H₁₃NO₂. It is a tricyclic compound featuring an embedded phenylene ring. This compound is primarily isolated from plants belonging to the Rutaceae family, such as Haplophyllum perforatum . This compound is known for its diverse biological activities, including antifungal and cytotoxic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Flindersine can be synthesized through various methods. One efficient method involves the treatment of 4-hydroxy-N-methyl-3-prenylquinolin-2(1H)-one with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . Another method includes the reaction of 3-isoprenyl-2,4-dimethoxyquinoline epoxides with potassium hydroxide in aqueous dimethyl sulfoxide . Additionally, a two-step synthesis involving the direct treatment of isoprene with 4-hydroxyquinolin-2(1H)-one in the presence of polyphosphoric acid, followed by dehydrogenation, has been reported .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of catalysts and optimized reaction conditions ensures high yield and purity of the compound. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions: Flindersine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert this compound into its dihydro derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.

Common Reagents and Conditions:

Oxidation: Reagents such as DDQ and potassium permanganate are commonly used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Dihydrothis compound.

Substitution: Various substituted quinoline derivatives.

Aplicaciones Científicas De Investigación

Flindersine has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds.

Biology: Studied for its cytotoxic effects on cancer cells and its antifungal properties.

Medicine: Investigated for its potential use in photochemotherapy due to its photoactive properties.

Industry: Utilized in the development of insect antifeedant agents.

Mecanismo De Acción

Flindersine exerts its effects through various mechanisms:

Antifungal Activity: It disrupts the cell membrane integrity of fungi, leading to cell lysis.

Cytotoxic Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Photoactivity: Upon exposure to light, this compound generates reactive oxygen species that damage cellular components, making it useful in photochemotherapy.

Comparación Con Compuestos Similares

Flindersine is compared with other similar compounds such as:

N-methylthis compound: Similar in structure but with an additional methyl group, exhibiting insect antifeedant properties.

Haplamine: Another pyranoquinoline alkaloid with selective inhibition against odor-producing cyanobacteria.

Khaplofoline: A linear pyranoquinoline alkaloid with cytotoxic activities.

Uniqueness: this compound stands out due to its diverse biological activities, including antifungal, cytotoxic, and photoactive properties

Actividad Biológica

Flindersine is an alkaloid extracted from the plant Toddalia asiatica, belonging to the Rutaceae family. This compound has garnered attention for its diverse biological activities, particularly in agricultural pest control and potential therapeutic applications. Research has indicated that this compound exhibits significant antifeedant, larvicidal, antibacterial, and antifungal properties.

1. Antifeedant Activity

This compound has been evaluated for its antifeedant effects against various agricultural pests. The study utilized a leaf disc no-choice method to assess its efficacy against Helicoverpa armigera and Spodoptera litura. Results indicated that this compound effectively reduced feeding behavior, with high regression values (R² = 0.91 for H. armigera and R² = 0.87 for S. litura) suggesting a strong correlation between concentration and antifeedant activity.

2. Larvicidal Activity

This compound demonstrated potent larvicidal activity against vector mosquitoes such as Anopheles stephensi and Culex quinquefasciatus. At a concentration of 20 ppm, this compound achieved 100% larvicidal efficacy. The lethal concentration (LC50) values were notably low, indicating high potency:

| Mosquito Species | LC50 (ppm) | Mortality Rate (%) |

|---|---|---|

| Anopheles stephensi | 2.71 | 100 |

| Culex quinquefasciatus | 4.19 | 100 |

Additionally, at higher concentrations (1000 ppm), this compound significantly increased the larval and pupal duration of these insects, with no adult emergence observed.

3. Antibacterial and Antifungal Activities

This compound has shown moderate antibacterial and antifungal properties. In studies conducted on various bacterial strains, including Staphylococcus aureus and Escherichia coli, this compound exhibited promising activity:

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Fungal Strains | Moderate |

The ethyl acetate extract of T. asiatica, from which this compound is derived, also showed significant antifungal activity against common pathogens.

Study on Agricultural Pests

In a controlled laboratory setting, researchers assessed the impact of this compound on the growth and development of agricultural pests like H. armigera and S. litura. The study found that exposure to this compound not only inhibited feeding but also adversely affected growth parameters:

- Increased larval duration by over five days at 1000 ppm.

- A significant reduction in adult emergence rates.

Clinical Implications

While primarily studied for its agricultural applications, this compound's antibacterial properties suggest potential therapeutic uses in treating infections caused by resistant strains of bacteria. Further research is needed to explore its mechanisms of action and efficacy in clinical settings.

Propiedades

IUPAC Name |

2,2-dimethyl-6H-pyrano[3,2-c]quinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-14(2)8-7-10-12(17-14)9-5-3-4-6-11(9)15-13(10)16/h3-8H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNMNABLQWUMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C3=CC=CC=C3NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200324 | |

| Record name | Flindersine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

523-64-8 | |

| Record name | Flindersine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flindersine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flindersine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flindersine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLINDERSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A8PD12CKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.